molecular formula C4H4N2O2S B099729 2-Methyl-5-nitrothiazole CAS No. 16243-71-3

2-Methyl-5-nitrothiazole

Cat. No. B099729
CAS RN: 16243-71-3
M. Wt: 144.15 g/mol
InChI Key: YIFARGVNPMLZTQ-UHFFFAOYSA-N
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Description

2-Methyl-5-nitrothiazole is a heterocyclic compound . It is a major alkaline metabolite of tenoxicam (TX) and meloxicam (MX) . It appears as a greenish-yellow to orange-yellow fluffy powder or a brown chunky powder .


Synthesis Analysis

The synthesis of 2-Methyl-5-nitrothiazole involves a traditional diazo-coupling method in an acidic medium . It can also be synthesized by the oxidation of the 5-amino derivative by dinitrogen peroxide .


Molecular Structure Analysis

The molecular structure of 2-Methyl-5-nitrothiazole is characterized by the presence of a nitro group in the moiety . The presence of this nitro group contributes to a unique absorption in the longer wavelength .

Scientific Research Applications

Veterinary Applications in Poultry

  • 2-Methyl-5-nitrothiazole and its derivatives have been studied for their effects on poultry, particularly turkeys. Price and Bottorff (1954) investigated the impact of 2-acetamido-5-nitrothiazole and 2-amino-5-nitrothiazole on egg production, fertility, hatchability, and weight gains in turkeys, finding that these compounds, when administered at certain concentrations, did not adversely affect reproductive performance or weight gains in normal turkeys not exposed to enterohepatitis (Price & Bottorff, 1954).

Antimicrobial and Antiparasitic Effects

  • The antimicrobial and antiparasitic effects of 5-nitrothiazoles have been extensively studied. Müller et al. (2006) found that thiazolides, a class of drugs including nitrothiazoles like nitazoxanide, show a broad spectrum of activities against various parasites and bacteria (Müller et al., 2006). Similarly, Dymicky, Huhtanen, and Wasserman (1977) reported that various 5-nitrothiazoles with different substituents inhibited Clostridium botulinum, a significant bacterial pathogen (Dymicky, Huhtanen, & Wasserman, 1977).

Potential in Cancer Research

  • 2-Methyl-5-nitrothiazole derivatives have been evaluated for potential applications in cancer research. For instance, Rockwell, Mroczkowski, and Rupp (1982) evaluated 2-amino-5-nitrothiazole as a hypoxic cell radiosensitizer, finding it effective but noting the need for improved pharmacokinetics for efficacy in vivo (Rockwell, Mroczkowski, & Rupp, 1982).

Environmental and Ecotoxicological Research

  • The environmental impact and ecotoxicology of 2-Methyl-5-nitrothiazole derivatives have also been explored. Vignoles, Dreyfuss, and Rondelaud (1996) studied the toxic effect of 2-benzamido-5-nitrothiazole (BNT) and its derivatives on Euglena gracilis, a type of algae, providing insights into their environmental effects (Vignoles, Dreyfuss, & Rondelaud, 1996).

Safety And Hazards

2-Methyl-5-nitrothiazole should be handled with care. It is advised to avoid breathing mist, gas, or vapours, and to avoid contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended .

Future Directions

There is significant interest in the synthesis of heterocycle-incorporated azo dye derivatives, such as 2-Methyl-5-nitrothiazole, as potential scaffolds in the pharmaceutical sector . The incorporation of the heterocyclic moiety into the azo dye scaffold has improved the bioactive properties of the target derivatives . Therefore, continuous efforts are being made in the search for more potent, new, and safe synthetic methodologies for azo dye derivatives .

properties

IUPAC Name

2-methyl-5-nitro-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2O2S/c1-3-5-2-4(9-3)6(7)8/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIFARGVNPMLZTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(S1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70167371
Record name Thiazole, 2-methyl-5-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70167371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-5-nitrothiazole

CAS RN

16243-71-3
Record name Thiazole, 2-methyl-5-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016243713
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thiazole, 2-methyl-5-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70167371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
16
Citations
G Asato - The Journal of Organic Chemistry, 1968 - ACS Publications
… , was reported to be 2-methyl-5-nitrothiazole, but no proof of … Since we intended to utilize 2-methyl-5-nitrothiazole as an … been alleged to be 2methyl-5-nitrothiazole by Babo and Prijs. It …
Number of citations: 16 pubs.acs.org
DW Henry - Journal of Medicinal Chemistry, 1969 - ACS Publications
… The synthesis of 5-nit rot hiazole-2-carboxaldehyde (8) required 2-methyl-5-nitrothiazole (9) … Ethyl 2-Methyl-5-nitrothiazole-4-carboxylate (10).—Ethyl 2methylthiazole-4-carboxylate24 (…
Number of citations: 18 pubs.acs.org
A Shafiee, S Shahocini - Journal of heterocyclic chemistry, 1989 - Wiley Online Library
… and potassium nitrate at 330 was reported to give 2-methyl-5-nitrothiazole in very low yield [10], and nitration of 2-methylthiazole with nitrogen tetroxide-boron trifluoride complex …
Number of citations: 10 onlinelibrary.wiley.com
MD Crozet, P Vanelle, M Giorgi… - … Section C: Crystal …, 2002 - scripts.iucr.org
… 4-Benzenesulfonylmethyl-2-methyl-5-nitrothiazole, (II), was prepared from 4-chloromethyl-2-methyl-5-nitrothiazole and sodium benzenesulfinate via an SRN1 reaction (Gellis et al., 1997…
Number of citations: 3 scripts.iucr.org
MD Crozet, P Perfetti, M Kaafarani… - Letters in Organic …, 2004 - ingentaconnect.com
… This synthetic approach can be interesting when the chloromethyl group in ortho-like of the nitro group is easily accessible, as it is the case for 4-chloromethyl-2methyl-5-nitrothiazole (7) …
Number of citations: 19 www.ingentaconnect.com
G Asato, G Berkelhammer, EL Moon - Journal of Medicinal …, 1969 - ACS Publications
… of 2-methyl-5-nitrothiazole with BuONO and EtOH-HCl. The /3-arylvinyl compounds in the 5-nitrothiazole series were prepared by the condensation of 2-methyl-5nitrothiazole with …
Number of citations: 15 pubs.acs.org
FM Hershenson, L Bauer, KF King - The Journal of Organic …, 1968 - ACS Publications
… , was reported to be 2-methyl-5-nitrothiazole, but no proof of … Since we intended to utilize 2-methyl-5-nitrothiazole as an … been alleged to be 2methyl-5-nitrothiazole by Babo and Prijs. It …
Number of citations: 23 pubs.acs.org
K Ganapathi, KD Kulkarni - Proceedings of the Indian Academy of …, 1953 - Springer
… and obtained 2-methyl5-nitrothiazole in about 4 per cent. yield. We had obtained the same nitro compound in about the same yield by carrying out the nitration at l lO C. …
Number of citations: 13 link.springer.com
A Chatterjee, R Raychaudhuri - The Journal of Organic Chemistry, 1968 - ACS Publications
The uv spectrum of the compound fX^?^ 280 (log< 3.99) and 342 µ (log e 3.71)] resembled that of 2-(p-methoxyanilino) benzamide rather than that of 1-phen y 1-1 H-quinaz olin-4-one3 …
Number of citations: 4 pubs.acs.org
M Chanon, R Barone, R Gallo, C Roussel, M Chanon… - Wiley Online Library
Given their theoretical as well as practical interest, five-membered aromatic rings occupy a position of particular significance in the enorm-ous field of heterocyclic chemistry. Thiazole is …
Number of citations: 2 onlinelibrary.wiley.com

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